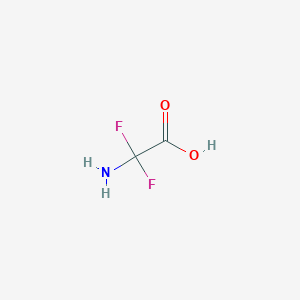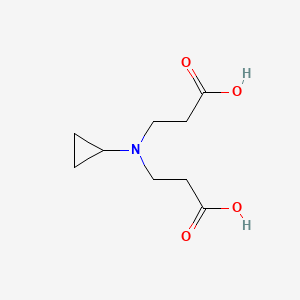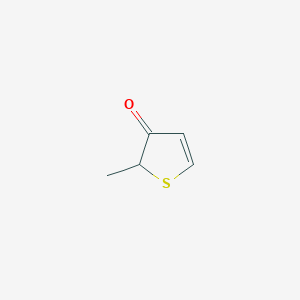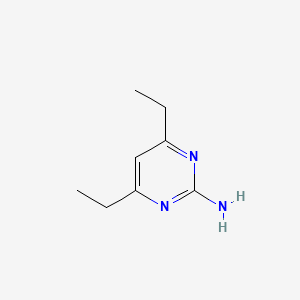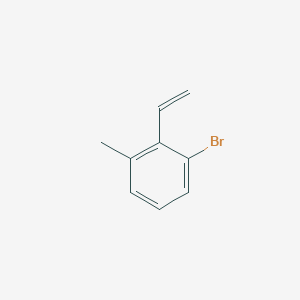
1-Bromo-3-methyl-2-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-methyl-2-vinylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom, a methyl group, and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-2-vinylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methyl-2-vinylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-methyl-2-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as nucleophilic aromatic substitution.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation to form ethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Addition: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Substitution: Products like 1-methoxy-3-methyl-2-vinylbenzene.
Oxidation: Products like 3-methyl-2-vinylbenzoic acid.
Addition: Products like 1-bromo-3-methyl-2-ethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methyl-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism by which 1-Bromo-3-methyl-2-vinylbenzene exerts its effects involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The vinyl group can participate in various addition reactions, contributing to the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-methyl-3-vinylbenzene
- 1-Bromo-4-methyl-2-vinylbenzene
- 1-Chloro-3-methyl-2-vinylbenzene
Uniqueness: 1-Bromo-3-methyl-2-vinylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a vinyl group on the benzene ring provides a versatile platform for various chemical transformations .
Eigenschaften
Molekularformel |
C9H9Br |
|---|---|
Molekulargewicht |
197.07 g/mol |
IUPAC-Name |
1-bromo-2-ethenyl-3-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-3-8-7(2)5-4-6-9(8)10/h3-6H,1H2,2H3 |
InChI-Schlüssel |
BCGOSKBSBMBNEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Br)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




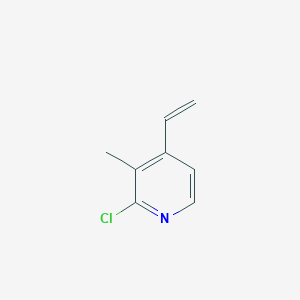
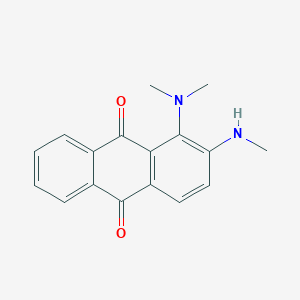
![(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One](/img/structure/B13124659.png)
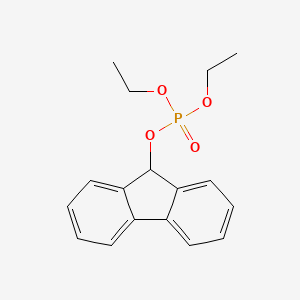

![2-([1,1'-Biphenyl]-4-yl)pyridine](/img/structure/B13124665.png)
![4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B13124667.png)
